2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrazine

Regioisomer differentiation Piperidine ether linkage Molecular geometry

2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrazine (CAS 2034448-43-4) is a heterocyclic small molecule with molecular formula C14H18N4O4S and molecular weight 338.38 g/mol. It features a pyrazine ring connected via an ether linkage to the 3-position of a piperidine ring, which is in turn N-substituted with a 3,5-dimethylisoxazole-4-sulfonyl group.

Molecular Formula C14H18N4O4S
Molecular Weight 338.38
CAS No. 2034448-43-4
Cat. No. B2475713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrazine
CAS2034448-43-4
Molecular FormulaC14H18N4O4S
Molecular Weight338.38
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3
InChIInChI=1S/C14H18N4O4S/c1-10-14(11(2)22-17-10)23(19,20)18-7-3-4-12(9-18)21-13-8-15-5-6-16-13/h5-6,8,12H,3-4,7,9H2,1-2H3
InChIKeyYFTNZTXOITVITJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrazine (CAS 2034448-43-4) and Why Buyers Should Pay Attention to Structural Specificity


2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrazine (CAS 2034448-43-4) is a heterocyclic small molecule with molecular formula C14H18N4O4S and molecular weight 338.38 g/mol [1]. It features a pyrazine ring connected via an ether linkage to the 3-position of a piperidine ring, which is in turn N-substituted with a 3,5-dimethylisoxazole-4-sulfonyl group [1]. The scaffold places this compound at the intersection of isoxazole-containing sulfonamides—a class recognized for the dimethylisoxazole moiety's capacity to act as an acetyl-lysine mimetic in bromodomain recognition [2]—and pyrazinyl-ether piperidines. For procurement specialists and medicinal chemistry teams, the precise substitution pattern is critical because closely related positional isomers (e.g., piperidin-4-yloxy regioisomer CAS 1448059-86-6) and N,N-dimethylamino derivatives (CAS 2034483-16-2) co-exist in screening libraries and may be inadvertently confused, yet differ measurably in physicochemical properties relevant to assay performance and lead optimization [3][4].

Why You Cannot Substitute 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrazine with a Structural Analog and Expect Equivalent Results


The core scaffold—3,5-dimethylisoxazole sulfonamide linked via piperidine to an ether-appended heterocycle—is shared across multiple screening compounds, but small architectural changes produce quantifiably different physicochemical profiles. The target compound's piperidin-3-yloxy linkage to pyrazine orients the heterocycle in a spatial geometry distinct from the piperidin-4-yloxy regioisomer (CAS 1448059-86-6), which can alter both the directionality of hydrogen-bonding interactions and the overall molecular shape recognized by protein binding pockets [1]. Introduction of a dimethylamino group on the pyrazine ring (CAS 2034483-16-2, a close derivative) shifts the computed lipophilicity from XLogP3 0.7 to 1.2—a difference of approximately 0.5 log units—and increases the topological polar surface area (TPSA) from 107 Ų to 110 Ų [1][2]. In the context of the 3,5-dimethylisoxazole moiety's established role as an acetyl-lysine bioisostere in bromodomain targeting [3], even modest changes in overall molecular properties can differentially affect ligand efficiency, selectivity, and pharmacokinetic behavior. Generic substitution without quantitative verification therefore risks introducing unwanted variance into biological assays or preclinical studies.

Quantitative Differentiation Evidence for CAS 2034448-43-4 Against the Most Relevant Structural Comparators


Piperidine 3-yloxy vs. 4-yloxy Regioisomerism: Implications for Spatial Geometry and Biological Recognition

The target compound (CAS 2034448-43-4) attaches the pyrazine ring via an ether bond at the piperidine 3-position, whereas its closest regioisomer (CAS 1448059-86-6) places the identical pyrazine-ether at the piperidine 4-position [1][2]. Although both share the same elemental composition (C14H18N4O4S) and molecular weight (338.38 g/mol), the change in substitution site alters the three-dimensional trajectory of the pyrazine ring relative to the sulfonamide-bearing isoxazole, which can affect target complementarity. Published SAR studies on related isoxazole sulfonamide series demonstrate that piperidine substitution position can critically influence target engagement and selectivity profiles [3].

Regioisomer differentiation Piperidine ether linkage Molecular geometry

Lipophilicity (XLogP3) Comparison: Lower logP Differentiates the Target from the N,N-Dimethylamino Analog

The target compound has a computed XLogP3 of 0.7, indicating moderate hydrophilicity. Its close structural analog, the N,N-dimethylpyrazin-2-amine derivative (CAS 2034483-16-2), exhibits an XLogP3 of 1.2—an increase of 0.5 log units reflecting the two additional methyl groups [1][2]. This difference corresponds to approximately a 3.2-fold increase in calculated octanol-water partition coefficient. Lower lipophilicity of the target compound may translate into distinct solubility characteristics, reduced non-specific protein binding, and altered membrane permeability compared to the dimethylamino analog, consistent with the well-established relationship between logP and ADME properties in drug discovery [3].

Lipophilicity XLogP3 Physicochemical property comparison

Topological Polar Surface Area and Hydrogen Bond Acceptor Count: Differentiating the Target from Functionalized Pyrazine Analogs

The target compound has a computed TPSA of 107 Ų and 8 hydrogen bond acceptor (HBA) atoms, versus 110 Ų and 9 HBA atoms for the N,N-dimethylpyrazin-2-amine analog (CAS 2034483-16-2) [1][2]. The TPSA difference of 3 Ų, though modest, arises from the additional electron lone pair associated with the dimethylamino nitrogen on the analog. In the context of bioavailability prediction, compounds with TPSA under 140 Ų are generally associated with good oral absorption; both compounds meet this criterion, but the target compound's lower TPSA and absence of the basic dimethylamino center may reduce susceptibility to P-glycoprotein efflux and CYP2D6-mediated metabolism, which are often associated with basic amine-containing molecules [3].

TPSA Hydrogen bond acceptor count Physicochemical property comparison

3,5-Dimethylisoxazole Sulfonamide Moiety: Validated Pharmacophore for Bromodomain and Kinase Targeting Compared to Alternative Sulfonamide Substituents

The 3,5-dimethylisoxazole-4-sulfonyl group present in the target compound has been crystallographically validated as an acetyl-lysine (KAc) bioisostere that binds bromodomains, with the isoxazole oxygen and nitrogen atoms mimicking the hydrogen-bonding pattern of acetylated lysine [1]. Structure-guided optimization of 3,5-dimethylisoxazole derivatives has yielded potent BET bromodomain inhibitors with ligand efficiencies approaching 0.5 kcal/mol per heavy atom and biochemical IC50 values in the low micromolar to nanomolar range [1][2]. In contrast, compounds with alternative sulfonamide substituents—such as the 2-methoxybenzenesulfonyl analog (CAS 2034475-05-1) or the 2,3-dihydrobenzofuran-5-sulfonyl analog (CAS 2034502-54-8)—lack this validated KAc-mimetic property and would be expected to engage different or overlapping target profiles [3]. The 3,5-dimethylisoxazole sulfonamide therefore provides a mechanistically grounded starting point for epigenetic probe development that is absent in sulfonamide variants bearing simple aromatic substituents.

3,5-dimethylisoxazole Bromodomain ligand Acetyl-lysine mimetic Sulfonamide pharmacophore

Rotatable Bond Count and Molecular Flexibility: A Distinction Relevant to Entropic Binding Penalties

The target compound has 4 rotatable bonds, compared to 5 for the N,N-dimethylpyrazin-2-amine analog (CAS 2034483-16-2) [1][2]. The additional rotatable bond in the dimethylamino analog arises from the N,N-dimethylamino substituent, which adds conformational degrees of freedom. In lead optimization, each additional rotatable bond has been associated with an estimated entropic penalty of approximately 0.7–1.5 kcal/mol upon binding to a protein target [3]. The lower rotatable bond count of the target compound may therefore translate into a more favorable binding entropy profile, all else being equal, making it a potentially more ligand-efficient starting scaffold.

Rotatable bonds Molecular flexibility Entropic penalty

Computed pKa Predicted for the 4-Position Regioisomer Highlights Potential Ionization Differences Relevant to Assay Design

The 4-position regioisomer (CAS 1448059-86-6) has a computationally predicted pKa of 0.30 ± 0.10 (for the protonated pyrazine nitrogen), indicating it remains uncharged under physiologically relevant pH conditions [1]. While comparable pKa data for the target compound (3-position isomer) are not directly reported from the same source, the identical pyrazine ether linkage means both compounds are expected to share similarly low basicity. The absence of a basic center in the target compound—consistent with its HBD count of 0—distinguishes it from dimethylamino-containing analogs and ensures a consistent neutral ionization state across pH 2–12, which simplifies assay development, reduces pH-dependent solubility variability, and avoids complications from protonation-state heterogeneity in biophysical measurements [2].

pKa prediction Ionization state Assay pH compatibility

Recommended Application Scenarios Where CAS 2034448-43-4 Offers Verifiable Advantage Over Analogs


Bromodomain / BET Family Inhibitor Screening Campaigns

The 3,5-dimethylisoxazole-4-sulfonyl moiety is a well-characterized acetyl-lysine bioisostere validated by X-ray crystallography against BRD4(1) and BRD2(1) bromodomains [1]. For epigenetic probe or inhibitor screening programs targeting BET bromodomains, CAS 2034448-43-4 provides a structurally defined entry point whose pharmacophore is mechanistically understood, in contrast to analogs bearing alternative sulfonamide substituents (e.g., 2-methoxybenzenesulfonyl or 2,3-dihydrobenzofuran sulfonyl) that have no documented KAc-mimetic activity [2].

Hit-to-Lead Optimization Requiring a Neutral, Low-Lipophilicity Scaffold

With XLogP3 = 0.7 and TPSA = 107 Ų, the target compound is more hydrophilic than the N,N-dimethylamino analog (XLogP3 = 1.2) and lacks a basic amine center [1]. This makes it particularly suitable for lead series where minimizing lipophilicity-driven off-target promiscuity, reducing CYP2D6 liability, or avoiding P-glycoprotein recognition is prioritized early in optimization [2]. The compound's 4 rotatable bonds also confer lower conformational entropy cost upon binding compared to the 5 rotatable bonds of the dimethylamino analog .

SAR Studies Exploring Piperidine Ether Positional Effects on Target Engagement

The piperidin-3-yloxy linkage orients the pyrazine heterocycle in a distinct spatial arrangement versus the 4-yloxy regioisomer (CAS 1448059-86-6) [1]. Procurement of both isomers enables systematic structure-activity relationship studies to identify the preferred geometry for target binding. The target compound's specific 3-position attachment is essential for probing this vector in medicinal chemistry programs, particularly given the precedent from Abbott's isoxazole sulfonamide patent family showing that piperidine substitution patterns influence biological activity [2].

Biophysical Assay Development Requiring Consistent Ionization State

With HBD count of 0 and no basic amine functionality, CAS 2034448-43-4 remains neutral across the full physiological pH range [1]. This property simplifies surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization assay development by eliminating pH-dependent ionization artifacts. In contrast, the N,N-dimethylamino analog may exhibit partial protonation near physiological pH, introducing concentration-dependent solubility and binding artifacts that complicate data interpretation [2].

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